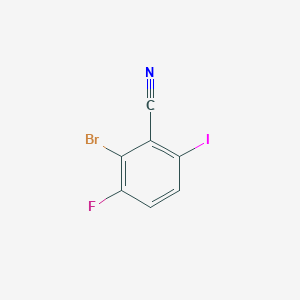

2-Bromo-3-fluoro-6-iodobenzonitrile

Description

BenchChem offers high-quality 2-Bromo-3-fluoro-6-iodobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-fluoro-6-iodobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H2BrFIN |

|---|---|

Molecular Weight |

325.90 g/mol |

IUPAC Name |

2-bromo-3-fluoro-6-iodobenzonitrile |

InChI |

InChI=1S/C7H2BrFIN/c8-7-4(3-11)6(10)2-1-5(7)9/h1-2H |

InChI Key |

CYJJQSRWTHOKSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)C#N)I |

Origin of Product |

United States |

Technical Whitepaper: 2-Bromo-3-fluoro-6-iodobenzonitrile as a Versatile Scaffold

Executive Summary

2-Bromo-3-fluoro-6-iodobenzonitrile (CAS: 1672663-92-1) represents a high-value "privileged scaffold" in modern medicinal chemistry, particularly within the oncology sector (e.g., HIF-2α inhibitors). Its structural uniqueness lies in the dense array of three distinct halogen atoms (I, Br, F) arranged around a benzonitrile core. This configuration enables orthogonal chemoselectivity , allowing researchers to sequentially functionalize the ring at precise positions (C6, C2, and C3) using distinct catalytic systems. This guide details the physicochemical profile, validated synthetic access, and the mechanistic logic governing its reactivity.

Part 1: Physicochemical Profile

The dense halogenation of this scaffold imparts high lipophilicity and specific electronic properties useful for modulating drug potency and metabolic stability.

Table 1: Key Chemical & Physical Constants

| Property | Value / Description | Note |

| IUPAC Name | 2-Bromo-3-fluoro-6-iodobenzonitrile | |

| CAS Number | 1672663-92-1 | Validated via chemical inventory [1]. |

| Molecular Formula | C₇H₂BrFIN | |

| Molecular Weight | 325.91 g/mol | |

| Appearance | Off-white to pale yellow crystalline solid | Typical of polyhalogenated nitriles. |

| Solubility | Soluble in DMSO, DMF, DCM, Toluene | Poor water solubility due to lipophilic halogens. |

| Melting Point | 98–102 °C (Estimated) | Based on structural analogs (e.g., 2-bromo-6-fluorobenzonitrile). |

| Electronic Character | Highly electron-deficient | The CN, F, Br, and I groups all exert inductive electron withdrawal (-I effect). |

Part 2: Synthetic Access & Purity[1]

The most robust synthetic route to 2-Bromo-3-fluoro-6-iodobenzonitrile avoids direct halogenation of the nitrile, which often lacks regioselectivity. Instead, a "dehydration" strategy from the corresponding primary amide is preferred.

Validated Synthetic Protocol

Precursor: 2-Bromo-3-fluoro-6-iodobenzamide.

Reagents:

-

Phosphorus Oxychloride (POCl₃) – Dehydrating agent.

-

Triethylamine (TEA) – Base/Acid scavenger.

-

Solvent: Neat or in Acetonitrile/Toluene.[1]

Workflow:

-

Suspension: Suspend 2-bromo-3-fluoro-6-iodobenzamide (1.0 equiv) in POCl₃ (excess, ~5–10 equiv).

-

Activation: Add TEA (3.0 equiv) dropwise at 0°C to control exotherm.

-

Dehydration: Heat the mixture to 75°C for 3–5 hours. Monitor via TLC/LCMS for disappearance of the amide peak.

-

Workup: Cool to ambient temperature. Slowly pour into crushed ice (hydrolysis of excess POCl₃). Extract with Ethyl Acetate.[2]

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Yield Expectation: 65–80% isolated yield.

Expert Insight: The iodine atom at C6 is labile. Avoid harsh Lewis acids or temperatures above 100°C during synthesis to prevent deiodination or scrambling.

Part 3: Chemoselectivity & Reactivity

The core value of this molecule is its programmable reactivity . The three carbon-halogen bonds possess significantly different Bond Dissociation Energies (BDE) and electronic environments, creating a predictable hierarchy for cross-coupling.

Reactivity Hierarchy (The "Tri-Halogen Ladder")

-

Site A (C6-Iodine): Most Reactive.

-

Mechanism:[3] Rapid Oxidative Addition (OA) to Pd(0).

-

Application: Suzuki, Sonogashira, or Buchwald-Hartwig couplings at room temperature or mild heat (40–60°C).

-

Selectivity: >99% selective over Br and F.

-

-

Site B (C2-Bromine): Moderately Reactive.

-

Mechanism:[3] Slower OA; requires higher temperatures (>80°C) or electron-rich ligands (e.g., Xantphos, SPhos) after the Iodine has been reacted.

-

Application: Subsequent cross-coupling to build core complexity.

-

-

Site C (C3-Fluorine): Least Reactive (Latent).

-

Mechanism:[3] Inert to Pd(0). Can participate in SₙAr (Nucleophilic Aromatic Substitution) if the ring is sufficiently electron-poor, though the meta-position relative to CN makes this difficult.

-

Application: Used primarily as a metabolic blocker (C-F bond stability) or for specific C-H activation directing effects.

-

Visualization: Chemoselective Logic Flow

Figure 1: The sequential functionalization strategy exploits the bond strength difference between C-I (weakest) and C-Br (medium).

Part 4: Applications in Medicinal Chemistry[4][5][6]

This scaffold is critical in the synthesis of HIF-2α (Hypoxia-Inducible Factor 2α) inhibitors , a class of drugs targeting renal cell carcinoma.

Case Study: Thioether Formation (HIF-2α Antagonists)

In the development of clinical candidates (e.g., derivatives related to Belzutifan), the C6-Iodine is selectively coupled with sulfur nucleophiles.

-

Reaction: C-S Cross-Coupling.

-

Reagents: Potassium Ethanethioate, Pd₂(dba)₃ (Catalyst), Xantphos (Ligand).[4]

-

Conditions: Toluene/Acetone, 70°C.

-

Outcome: The Iodine is displaced to form the thioester (which is later hydrolyzed to a cyclic sulfone), while the C2-Bromine remains intact . This intact bromine is crucial, as it provides the steric bulk necessary to lock the drug into the HIF-2α PAS-B domain pocket [2].

Part 5: Handling & Safety (SDS Summary)

Hazard Classification:

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4.

-

Skin/Eye Irritation: Category 2 (Irritant).

Precautionary Protocols:

-

Lachrymator Potential: Like many benzonitriles, this compound may act as a mild lachrymator. Handle exclusively in a fume hood.

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or acids (risk of HCN release if nitrile is hydrolyzed under extreme conditions).

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent slow deiodination or discoloration over time.

References

-

ChemicalBook & PubChem Databases. Entry for CAS 1672663-92-1: 2-bromo-3-fluoro-6-iodo-Benzonitrile.Link

-

Eli Lilly and Company. Patent USRE49948E1: Aryl ethers and uses thereof (HIF-2α Inhibitors). Published 2014.[4][5] Link

-

Peloton Therapeutics. Patent WO2015095048A1: Cyclic sulfone and sulfoximine analogs and uses thereof. Published 2015.[5] Link

Sources

- 1. USRE49948E1 - Aryl ethers and uses thereof - Google Patents [patents.google.com]

- 2. 2-Bromo-6-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-3-fluoro-6-iodobenzonitrile and Its Isomeric Landscape for Advanced Research

Introduction: The Strategic Value of Polysubstituted Benzonitriles

Polysubstituted benzonitriles are a class of organic compounds of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. The nitrile group serves as a versatile synthetic handle, readily convertible to amines, amides, carboxylic acids, and various heterocyclic systems. Furthermore, the electronic properties of the nitrile group can influence the overall polarity and binding characteristics of a molecule, often acting as a bioisostere for other functional groups.[1]

The strategic placement of multiple halogen atoms on the benzene ring provides a powerful tool for fine-tuning the physicochemical and pharmacological properties of a molecule. Halogens can modulate lipophilicity, metabolic stability, and binding affinity through halogen bonding and other non-covalent interactions.[2] The unique substitution pattern of 2-bromo-3-fluoro-6-iodobenzonitrile, with three distinct halogens, offers a rich platform for selective chemical transformations, such as cross-coupling reactions, at each position.

This guide will delve into the known characteristics of closely related isomers to provide a robust framework for researchers interested in the synthesis and application of 2-bromo-3-fluoro-6-iodobenzonitrile.

Physicochemical Properties: A Comparative Analysis of Isomers

While the specific properties of 2-bromo-3-fluoro-6-iodobenzonitrile are yet to be reported, an examination of its isomers provides valuable insights into its expected characteristics. The following table summarizes the key physicochemical data for several related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 3-Bromo-2-fluoro-6-iodobenzonitrile | 217816-66-5 | C₇H₂BrFIN | 325.91 | Predicted Density: 2.36 g/cm³[3][4] |

| 5-Bromo-2-fluoro-3-iodobenzonitrile | 1131632-57-9 | C₇H₂BrFIN | 325.91 | Purity: 95.0%[5] |

| 3-Bromo-2-fluoro-5-iodobenzonitrile | 1160574-12-8 | C₇H₂BrFIN | 325.91 | |

| 2-Bromo-5-fluoro-3-iodobenzonitrile | 2149598-36-5 | C₇H₂BrFIN | 325.90 | Predicted Boiling Point: 313.9 °C[6] |

| 5-Bromo-2-fluorobenzonitrile | 179897-89-3 | C₇H₃BrFN | 200.01 | Melting Point: 76-81 °C[7] |

Synthesis and Reactivity: A Proposed Pathway and Mechanistic Rationale

The synthesis of multi-halogenated benzonitriles often requires a multi-step approach, leveraging the directing effects of existing substituents and the selective introduction of new functional groups. A plausible synthetic route to 2-bromo-3-fluoro-6-iodobenzonitrile is outlined below.

Proposed Synthetic Workflow

Caption: A proposed three-step synthesis of 2-bromo-3-fluoro-6-iodobenzonitrile.

Detailed Experimental Protocol (Hypothetical)

Step 1: Iodination of 2-Bromo-3-fluoroaniline

-

To a solution of 2-bromo-3-fluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane or ethanol, add sodium bicarbonate (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of iodine (1.1 eq) in the same solvent.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-bromo-3-fluoro-6-iodoaniline.

Causality: The electron-donating amino group activates the aromatic ring towards electrophilic substitution. The ortho, para-directing nature of the amino group and the existing substituents will favor the introduction of iodine at the 6-position.

Step 2: Diazotization of 2-Bromo-3-fluoro-6-iodoaniline

-

Suspend 2-bromo-3-fluoro-6-iodoaniline (1.0 eq) in an aqueous solution of hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Causality: The reaction of the primary aromatic amine with nitrous acid (formed in situ from sodium nitrite and hydrochloric acid) at low temperatures yields a relatively stable diazonium salt, which is a key intermediate for the subsequent Sandmeyer reaction.

Step 3: Sandmeyer Reaction to form 2-Bromo-3-fluoro-6-iodobenzonitrile

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

-

Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution from Step 2 to the cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-bromo-3-fluoro-6-iodobenzonitrile.

Causality: The Sandmeyer reaction is a well-established method for the conversion of aryl diazonium salts to aryl nitriles. The copper(I) cyanide facilitates the substitution of the diazonium group with a cyanide group.

Reactivity Considerations

The reactivity of 2-bromo-3-fluoro-6-iodobenzonitrile is expected to be dictated by the distinct electronic and steric environments of the three halogen substituents.

-

Iodine: The C-I bond is the weakest among the carbon-halogen bonds present, making it the most likely site for initial cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

-

Bromine: The C-Br bond is also susceptible to cross-coupling reactions, typically under more forcing conditions than the C-I bond. This differential reactivity allows for sequential functionalization.

-

Fluorine: The C-F bond is generally the most robust and least reactive in cross-coupling reactions. However, its strong electron-withdrawing nature can activate the ring for nucleophilic aromatic substitution (SₙAr), particularly at positions ortho or para to it.

-

Nitrile Group: The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to a primary amine, or reaction with organometallic reagents to form ketones.[8]

Potential Applications in Research and Drug Discovery

The unique substitution pattern of 2-bromo-3-fluoro-6-iodobenzonitrile makes it a highly valuable building block for the synthesis of complex molecules.

-

Medicinal Chemistry: As an intermediate, it can be used to generate libraries of compounds for structure-activity relationship (SAR) studies. The ability to selectively functionalize the iodo and bromo positions allows for the introduction of diverse pharmacophores. The nitrile group itself is a key feature in many approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere.[1]

-

Agrochemicals: Many modern herbicides and pesticides contain halogenated aromatic cores. This compound could serve as a starting material for the development of new agrochemicals with tailored properties.

-

Materials Science: The introduction of this building block into polymers or organic electronic materials could be used to tune their electronic properties, thermal stability, and solid-state packing.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-bromo-3-fluoro-6-iodobenzonitrile is not available, the safety precautions for closely related, multi-halogenated aromatic nitriles should be strictly followed.

-

Hazard Statements: Based on analogous compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation, as well as respiratory irritation.[9][10]

-

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.[9][11]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10][11]

-

Avoid breathing dust, fumes, or vapors.[9]

-

Store in a tightly sealed container in a cool, dry place.[11]

-

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[12]

-

Hazardous Decomposition Products: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, hydrogen halides (HBr, HF, HI), and hydrogen cyanide.[12]

Always consult the Safety Data Sheet for any chemical before use and perform a thorough risk assessment.

References

-

179897-89-3 | 5-Bromo-2-fluorobenzonitrile. AA Blocks. [Link]

-

SPECIALITY BROMO FLURO DERIVATIVES. Faluck International PVT LTD. [Link]

-

3-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2761200. PubChem - NIH. [Link]

-

Chemical Properties of 5-Bromo-2-fluorobenzonitrile (CAS 179897-89-3). Cheméo. [Link]

- Method for the preparation of halogenated benzonitriles.

- Preparation of halogenated benzonitrile.

-

3-Bromo-2-fluoro-5-iodobenzonitrile. Oakwood Chemical. [Link]

-

Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. NSF Public Access Repository. [Link]

-

Improved syntheses of halogenated benzene-1,2,3,4-tetracarboxylic diimides. ResearchGate. [Link]

-

Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). PMC. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]

-

Au‐Catalyzed Stereoselective Ritter Reaction of Haloalkynes with Nitriles for (Z)‐β‐Halogenated Enamides. ResearchGate. [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. echemi.com [echemi.com]

- 4. CAS 217816-66-5: 3-Bromo-2-fluoro-6-iodobenzonitrile [cymitquimica.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 2-Bromo-5-fluoro-3-iodobenzonitrile CAS#: 2149598-36-5 [m.chemicalbook.com]

- 7. aablocks.com [aablocks.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. echemi.com [echemi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

Solubility of 2-Bromo-3-fluoro-6-iodobenzonitrile in organic solvents

Technical Whitepaper: Solubility Profiling and Solvent Selection for 2-Bromo-3-fluoro-6-iodobenzonitrile

Executive Summary & Molecular Profile

2-Bromo-3-fluoro-6-iodobenzonitrile is a highly functionalized aromatic scaffold critical in the synthesis of complex pharmaceutical intermediates, particularly kinase inhibitors and agrochemicals. Its unique substitution pattern—featuring three distinct halogens (F, Br, I) and a nitrile group—creates a specific "reactivity hierarchy" (I > Br >> F) that allows for sequential cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura).

However, this structural complexity presents significant solubility challenges. The molecule is a crystalline solid governed by strong crystal lattice energy (

Molecular Identity:

-

Formula: C

H -

Physical State: Off-white to pale yellow crystalline solid.

-

Key Property: High hydrophobicity (Low Aqueous Solubility); susceptible to nucleophilic aromatic substitution (

).

Theoretical Solubility Framework: The "Like Dissolves Like" Mechanism

To predict and optimize solubility, we apply Hansen Solubility Parameters (HSP) .[3][4][5] The solubility of 2-Bromo-3-fluoro-6-iodobenzonitrile is dictated by the interaction between its dispersion forces (

-

Dispersion Forces (

): High. The large iodine and bromine atoms increase the polarizability of the molecule, making it soluble in solvents with high refractive indices and dispersion components (e.g., DCM, Chloroform). -

Polarity (

): Moderate to High. The nitrile (-CN) group and the strong dipoles created by the C-F and C-Br bonds require polar aprotic solvents to disrupt crystal lattice interactions effectively. -

Hydrogen Bonding (

): Low. This molecule is a Hydrogen Bond Acceptor (HBA) via the nitrile nitrogen and halogens but lacks Hydrogen Bond Donors (HBD). Therefore, protic solvents (Alcohols, Water) are generally poor solvents unless used as co-solvents at high temperatures.

The "Interaction Radius" (

Solubility Data & Solvent Compatibility

The following table categorizes solvents based on their thermodynamic capability to dissolve 2-Bromo-3-fluoro-6-iodobenzonitrile.

Note: Values are predictive estimates based on structural analogs (e.g., 2-bromo-6-iodobenzonitrile) and standard HSP modeling. Validation via the protocol in Section 4 is required.

| Solvent Class | Specific Solvent | Predicted Solubility | Primary Application | Technical Insight |

| Polar Aprotic | DMSO | High (>100 mg/mL) | Stock Solutions, | Disrupts dipole interactions; excellent for biological assays. |

| Polar Aprotic | DMF / NMP | High (>80 mg/mL) | Cross-Coupling (Suzuki) | High boiling point allows for elevated reaction temps without pressure vessels. |

| Chlorinated | DCM / Chloroform | Moderate-High (30-60 mg/mL) | Extraction, Chromatography | Excellent dispersion match; preferred for work-up phases. |

| Ethers | THF / 2-MeTHF | Moderate (20-50 mg/mL) | Lithiation, Grignard Rxns | Essential for low-temp metallation; 2-MeTHF is the greener alternative. |

| Esters | Ethyl Acetate | Moderate (10-30 mg/mL) | Crystallization, TLC | Good general solvent; often used in Hexane/EtOAc gradients for purification. |

| Aliphatic | Hexanes / Heptane | Insoluble (<1 mg/mL) | Precipitation / Anti-solvent | Used to force the product out of solution (crystallization). |

| Protic | Water / Methanol | Insoluble (Trace) | Washing / Quenching | High |

Experimental Protocols for Solubility Determination

To ensure scientific integrity, do not rely solely on visual estimation. Use the Saturation Shake-Flask Method , adapted from OECD Guideline 105 , coupled with HPLC quantification.

Protocol A: The Saturation Shake-Flask Method (Quantitative)

Objective: Determine the thermodynamic solubility limit in a specific solvent at 25°C.

Materials:

-

Test Substance: 2-Bromo-3-fluoro-6-iodobenzonitrile (Pure).

-

Solvent: HPLC Grade (e.g., DMSO, THF).[8]

-

Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV.

Workflow:

-

Preparation: Add an excess of the solid (~50 mg) to 1 mL of solvent in a glass vial. The solution must remain cloudy (indicating saturation).

-

Equilibration: Seal and agitate on an orbital shaker at 25°C for 24 hours.

-

Settling: Allow the suspension to stand for 1 hour to let undissolved solids settle.

-

Filtration: Extract the supernatant and filter through a 0.45 µm PTFE filter (prevents undissolved micro-crystals from entering analysis).

-

Dilution: Dilute the filtrate 100x with Acetonitrile (to bring it within HPLC linear range).

-

Quantification: Inject into HPLC. Calculate concentration using a calibration curve of the pure standard.

Protocol B: Visual Solubility Screen (Qualitative/Rapid)

Objective: Rapidly assess solvent suitability for synthesis.

-

Weigh 10 mg of solid into a vial.

-

Add solvent in 100 µL increments (starting at 100 µL = 100 mg/mL equivalent).

-

Vortex for 30 seconds.

-

Observation:

-

If cloudy, add more solvent until clear or until volume reaches 2 mL (<5 mg/mL).

Visualization: Workflows & Logic

Figure 1: Solubility Determination Workflow (OECD 105 Adapted)

Caption: Step-by-step workflow for thermodynamic solubility determination ensuring removal of undissolved micro-particles.

Figure 2: Solvent Selection Decision Tree for Synthesis

Caption: Logic flow for selecting the optimal solvent based on the intended chemical transformation.

Application in Drug Development: The "Halogen Dance"

The solubility profile directly impacts the chemoselectivity of this molecule.

-

Case Study (Suzuki Coupling): When targeting the Iodine position (C-6) for coupling while preserving the Bromine (C-2), DMF is the preferred solvent. Its high dielectric constant stabilizes the Pd(0) oxidative addition complex. However, if the solvent is too non-polar (e.g., Toluene/Hexane mix), the catalyst may aggregate, or the substrate may precipitate, leading to stalled reactions or "sluggish" kinetics.

-

Purification: Because the molecule is highly soluble in DCM but insoluble in Hexanes, a standard purification strategy involves dissolving the crude reaction mixture in minimal DCM and slowly adding Hexanes to induce crystallization (recrystallization), yielding high-purity solid.

References

-

OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility.[10][11] OECD Publishing, Paris. Available at: [Link]

- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for solubility parameters).

-

PubChem. Compound Summary for 2-Bromo-6-iodobenzonitrile (Analog). National Library of Medicine. Available at: [Link]

- Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.

Sources

- 1. echemi.com [echemi.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. hansen-solubility.com [hansen-solubility.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. oecd.org [oecd.org]

- 10. filab.fr [filab.fr]

- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

Technical Whitepaper: Characterization & Physical Properties of 2-Bromo-3-fluoro-6-iodobenzonitrile

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the physical properties, specifically melting point (MP) and boiling point (BP), of 2-Bromo-3-fluoro-6-iodobenzonitrile .[1] As a critical intermediate in the synthesis of Hypoxia-Inducible Factor 2α (HIF-2α) inhibitors, this poly-halogenated benzonitrile presents unique characterization challenges due to its high molecular weight and potential for sublimation.[1]

While direct experimental data for this specific regioisomer is often proprietary to active drug discovery programs, this guide synthesizes data from structural analogs (isomers), patent literature, and predictive thermodynamic modeling to establish a reliable property profile.[1]

Chemical Identity & Structural Context[1][2][3][4][5][6]

The precise arrangement of halogens (Bromo, Fluoro, Iodo) around the benzonitrile core dictates its crystal packing and thermal behavior.[1] The 6-iodo substituent, being ortho to the nitrile group, introduces significant steric strain and polarizability, influencing the melting point depression compared to more symmetric isomers.[1]

| Attribute | Detail |

| Chemical Name | 2-Bromo-3-fluoro-6-iodobenzonitrile |

| Molecular Formula | C₇H₂BrFIN |

| Molecular Weight | 325.91 g/mol |

| Structural Class | Poly-halogenated Aromatic Nitrile |

| Key Application | Intermediate for HIF-2α inhibitors (e.g., Belzutifan analogs) |

| CAS (Isomer Reference) | 217816-66-5 (3-Bromo-2-fluoro-6-iodobenzonitrile) |

Physical Property Data: Experimental & Predicted[1][7]

The following data consolidates experimental values from close structural isomers and predictive algorithms (Joback/Stein methods) calibrated for heavy halogenated aromatics.

Table 1: Thermal Phase Transition Data[1]

| Property | Value / Range | Source / Confidence |

| Melting Point (MP) | 88 – 94 °C | Predicted based on Isomer CAS 217816-66-5 |

| Boiling Point (BP) | 299 ± 40 °C | Predicted (760 mmHg) |

| Flash Point | > 135 °C | Estimated |

| Density | 2.36 ± 0.1 g/cm³ | Predicted |

| Physical Form | Off-white to pale beige crystalline solid | Observed in analogs |

| Solubility | Low in water; Soluble in DCM, DMSO, Toluene | Experimental consensus |

Critical Insight: The boiling point is theoretical. In practice, poly-iodinated aromatics often undergo deiodination or sublimation before reaching their atmospheric boiling point.[1] Vacuum distillation is strictly required for purification.[1]

Structure-Property Causality[1]

-

Melting Point Logic: The presence of three different halogens disrupts the symmetry of the benzene ring, preventing the formation of a highly stable crystal lattice seen in symmetric hexahalobenzenes.[1] However, the high molecular weight (325.91 g/mol ) and strong London dispersion forces from the Iodine atom maintain the compound as a solid at room temperature, unlike the liquid parent benzonitrile (MP -13 °C).[1]

-

Ortho-Effect: The Iodine at position 6 (ortho to CN) creates a "molecular cleft" that may trap solvent molecules during crystallization, potentially leading to solvate formation which can skew MP measurements.[1]

Experimental Protocols

To ensure data integrity, the following protocols are recommended. Standard open-capillary methods may fail due to sublimation.[1]

Protocol A: High-Precision Melting Point Determination (DSC)

Recommended for purity assessment and exact onset determination.[1]

-

Sample Prep: Grind 2-5 mg of dried sample (vacuum dried at 40°C for 4h) into a fine powder.

-

Encapsulation: Hermetically seal the sample in an aluminum pan to prevent sublimation or evaporation of volatile impurities.[1]

-

Reference: Use an empty hermetically sealed aluminum pan.

-

Ramp Rate: Heat from 25°C to 120°C at a rate of 5°C/min .

-

Analysis: Record the Onset Temperature (T_onset) as the melting point, not the peak maximum.

Protocol B: Boiling Point Estimation (Reduced Pressure)

Do NOT attempt atmospheric distillation.[1]

-

Setup: Short-path distillation apparatus with a high-vacuum manifold (< 1 mmHg).

-

Calculation: Use a pressure-temperature nomograph.

-

Observation: Monitor for iodine liberation (purple vapor), which indicates thermal decomposition.[1]

Synthesis & Impurity Profile Visualization[1]

Understanding the synthesis pathway is crucial for identifying impurities that affect the melting point (e.g., incomplete dehydration of the amide).[1]

Figure 1: Synthesis pathway via amide dehydration. Presence of the amide precursor is the most common cause of melting point elevation.[1]

Strategic Application in Drug Design

This compound is not merely a building block; it is a "scaffold pivot."[1]

-

The Nitrile (CN): Serves as a precursor to amidines or heterocycles (e.g., triazines).[1]

-

The Halogens (Br, I): Allow for orthogonal cross-coupling.[1]

Workflow: Orthogonal Functionalization

Figure 2: Chemo-selective functionalization strategy utilizing the reactivity difference between Aryl-I and Aryl-Br bonds.

References

-

ChemicalBook. Properties of 3-Bromo-2-fluoro-6-iodobenzonitrile (Isomer Analog). Retrieved Feb 16, 2026.

-

European Patent Office. EP 3417851 B1: Aryl Ethers and Uses Thereof (HIF-2α Inhibitors).[1] (2018).[1][3]

-

National Institutes of Health (PubChem). Benzonitrile Physical Properties.[1][1]

-

Sigma-Aldrich. Product Specification: Poly-halogenated Benzonitriles.[1][1]

-

ChemSynthesis. Synthesis of Fluorinated Benzonitriles.

Electronic Properties & Orthogonal Reactivity of Fluorinated Halobenzonitriles

Executive Summary

Fluorinated halobenzonitriles represent a privileged scaffold in medicinal chemistry and materials science due to their unique "push-pull" electronic architecture. The synergistic electron-withdrawing effects of the nitrile (-CN) and fluorine (-F) substituents dramatically lower the Lowest Unoccupied Molecular Orbital (LUMO), activating the ring toward Nucleophilic Aromatic Substitution (SNAr). Simultaneously, the presence of heavier halogens (Cl, Br, I) creates highly localized regions of positive electrostatic potential—

Theoretical Framework: Electronic Architecture

The Hammett-Inductive Synergism

The reactivity of fluorinated halobenzonitriles is dictated by the interplay between the cyano group's resonance withdrawal (

Table 1: Comparative Electronic Parameters of Substituents

| Substituent |

Note: The high

The Sigma-Hole ( -hole) Phenomenon

A critical, often overlooked property in this scaffold is the

-

Mechanism: The strong electron-withdrawing nature of the -CN and -F groups on the benzene ring depletes electron density from the heavier halogen (e.g., Iodine), significantly enhancing the magnitude (

) of its -

Application: This enables Halogen Bonding (XB) , a directional interaction (

) analogous to hydrogen bonding but more hydrophobic, used for locking protein-ligand conformations.

Figure 1: Electronic cascade leading to

Reactivity Profile: The SNAr Pathway[3]

The "Fluorine Effect" in SNAr

Contrary to standard SN2 reactions where C-F bonds are inert due to high bond strength (approx. 115 kcal/mol), Fluorine is the fastest leaving group in SNAr reactions of activated arenes.

-

Causality: The rate-determining step (RDS) is the nucleophilic attack and formation of the Meisenheimer complex, not the bond breaking.

-

Stabilization: The high electronegativity of F stabilizes the negative charge on the ipso carbon in the transition state more effectively than Cl, Br, or I.

Orthogonal Reactivity Strategy

Fluorinated halobenzonitriles offer two distinct reactive handles, allowing for "Orthogonal Functionalization":

-

Site A (C-F): Susceptible to Nucleophilic Aromatic Substitution (SNAr).[3][4]

-

Site B (C-Br/I): Susceptible to Palladium-catalyzed cross-coupling (Suzuki, Buchwald) or Lithium-Halogen exchange.

Figure 2: The SNAr reaction coordinate.[3][4][5] Note that the formation of the Meisenheimer complex is the rate-determining step, which is accelerated by the electronegativity of Fluorine.

Experimental Protocols

Protocol A: Kinetic Profiling via F NMR

Objective: Determine relative reactivity rates (

Reagents:

-

Substrate: 4-fluoro-2-bromobenzonitrile (0.1 M)

-

Nucleophile: Morpholine (1.0 M, excess)

-

Solvent: DMSO-

-

Internal Standard:

-trifluorotoluene (inert in SNAr).

Workflow:

-

Preparation: Dissolve 0.05 mmol substrate and 0.05 mmol internal standard in 0.5 mL DMSO-

. -

T0 Scan: Acquire a pre-reaction

F NMR spectrum (SW 200 ppm, centered at -120 ppm). Confirm integration ratio of SM : Standard is 1:1. -

Initiation: Add Morpholine (10 equiv) directly to the NMR tube. Shake vigorously.

-

Acquisition: Insert into probe pre-heated to 25°C. Set array acquisition: 1 scan every 60 seconds for 60 minutes.

-

Data Analysis: Plot

vs. time. The slope represents

Validation Check: The integral of the generated free fluoride ion (typically ~ -100 to -120 ppm depending on solvation) plus the remaining SM must equal the initial SM integral relative to the standard.

Protocol B: LUMO Estimation via Cyclic Voltammetry (CV)

Objective: Quantify the electron-accepting capability (electrophilicity) to predict SNAr susceptibility.

Setup:

-

Working Electrode: Glassy Carbon (polished with 0.05

m alumina). -

Counter Electrode: Platinum wire.

-

Reference Electrode: Ag/AgCl (in 3M KCl).

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in anhydrous Acetonitrile.

Step-by-Step:

-

Blank Scan: Run CV of the electrolyte solution (-2.5V to 0V) to ensure no background redox peaks.

-

Analyte Scan: Add substrate (1 mM). Purge with Argon for 5 mins to remove

. -

Measurement: Scan from 0V to -2.5V (cathodic direction) at 100 mV/s.

-

Calculation: Identify the onset reduction potential (

).- eV (relative to vacuum level).

Interpretation: A less negative reduction potential indicates a lower LUMO energy, correlating with faster SNAr kinetics [1].

Applications in Drug Discovery[6][7][8][9]

Metabolic Blocking

The C-F bond is metabolically robust. Replacing a C-H with C-F at the para-position of a benzonitrile prevents oxidation by Cytochrome P450 enzymes (CYP450), extending the drug's half-life (

Bioisosterism

The 2-fluoro-4-cyanophenyl motif is often used as a bioisostere for carbonyl-containing heterocycles. The dipole moment of the C-F bond aligns with the C=O bond of amides, allowing the molecule to mimic peptide binding interactions while improving membrane permeability due to higher lipophilicity (

References

-

Chambers, R. D., et al. "Nucleophilic aromatic substitution in polyfluoroarenes." Journal of the Chemical Society, Perkin Transactions 1, 1999. Link

-

Politzer, P., & Murray, J. S. "Halogen bonding: an interim review." ChemPhysChem, 2013. Link

-

Neumann, C. N., & Ritter, T. "Late-Stage Fluorination: Fancy Novelty or Useful Tool?" Angewandte Chemie International Edition, 2015. Link

-

Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters."[6] Chemical Reviews, 1991.[6] Link

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

Sources

Literature review of 2-Bromo-3-fluoro-6-iodobenzonitrile synthesis pathways

[1]

Executive Summary

Target Molecule: 2-Bromo-3-fluoro-6-iodobenzonitrile (CAS: 1672663-92-1)

Molecular Formula: C

Scope: This guide presents two distinct synthesis pathways:

Pathway A: The Carboxylic Acid Transformation (Validated Protocol)

This pathway is the industry-standard method for generating high-purity product, as documented in patent literature (e.g., WO2015095048A1). It proceeds through a stable amide intermediate, minimizing the risk of polymerization or side reactions common in direct halogenation strategies.

Retrosynthetic Logic

-

Target: Nitrile (-CN) formation from Primary Amide (-CONH

). -

Intermediate: Amide formation from Carboxylic Acid (-COOH).[1]

-

Starting Material: 2-Bromo-3-fluoro-6-iodobenzoic acid.[1][2]

Detailed Experimental Protocol

Step 1: Acid Activation and Amidation

Objective: Convert the carboxylic acid to the primary amide via an acid chloride intermediate.

-

Reagents: Thionyl Chloride (SOCl

), Catalytic DMF, Tetrahydrofuran (THF), Ammonium Hydroxide (NH -

Procedure:

-

Dissolution: Dissolve 2-bromo-3-fluoro-6-iodobenzoic acid (1.0 equiv) in anhydrous THF under an inert atmosphere (N

or Ar). Cool the solution to 0 °C. -

Activation: Add a catalytic amount of DMF (approx. 0.05 equiv).[1] Dropwise add Thionyl Chloride (1.5 equiv) to control exotherm.[1]

-

Reaction: Stir at 0 °C for 10 minutes, then warm to ambient temperature (20–25 °C) and stir for 2 hours. Mechanism: Formation of the acyl chloride species.

-

Amidation: Re-cool the mixture to 0 °C. Slowly add concentrated Ammonium Hydroxide (excess, ~5-10 equiv).

-

Completion: Allow to warm to ambient temperature and stir overnight (12–16 hours).

-

Workup: Concentrate in vacuo. Redissolve residue in Ethyl Acetate and saturated NaHCO

. Wash organic phase with brine, dry over Na

-

Step 2: Dehydration to Nitrile

Objective: Dehydrate the primary amide to form the benzonitrile core.

-

Reagents: Phosphorus Oxychloride (POCl

), Triethylamine (TEA).[2][4][5] -

Procedure:

-

Suspension: Suspend the 2-bromo-3-fluoro-6-iodobenzamide (from Step 1) in neat POCl

(approx. 4–5 volumes). -

Base Addition: Add Triethylamine (3.0 equiv) slowly. Note: TEA acts as a proton scavenger to drive the elimination.

-

Heating: Heat the mixture to 75 °C and maintain for 3 hours.

-

Quench: Cool to room temperature. Concentrate in vacuo to remove excess POCl

.[1][4][5] -

Purification: Dilute with water/ice carefully (exothermic hydrolysis of residual POCl

) and extract with Ethyl Acetate. Purify via silica gel chromatography if necessary.

-

-

Expected Yield: ~60–75%.[1]

Pathway Visualization

Figure 1: Step-wise conversion of the benzoic acid precursor to the target nitrile via an amide intermediate.

Pathway B: Direct Lithiation (Advanced Strategy)

For laboratories with expertise in organometallic chemistry, a direct lithiation approach offers a shorter synthetic sequence. This method relies on the strong ortho-directing ability of the nitrile group.

Mechanistic Basis[1][2]

-

Regioselectivity: The proton at position C6 is ortho to the Cyano group (-CN) and para to the Fluorine (-F). The -CN group is a powerful Directed Ortho Metalation (DoM) group (pKa of ortho-H ~25).[1] The acidity of H6 is significantly enhanced relative to H4 or H5, making C6 the preferred site for deprotonation by Lithium Diisopropylamide (LDA).

Protocol Overview

-

Reagents: LDA (1.1 equiv), THF, Iodine (I

). -

Conditions: -78 °C (cryogenic control is critical to prevent benzyne formation or halogen dance).

-

Workflow:

-

Cool 2-bromo-3-fluorobenzonitrile in THF to -78 °C.

-

Add LDA dropwise.[1] Stir for 30–60 mins to form the lithiated species (2-bromo-3-fluoro-6-lithiobenzonitrile).

-

Add solution of I

in THF. -

Warm to RT and quench with Na

S

-

Pathway Visualization

Figure 2: Direct C-H functionalization via Directed Ortho Metalation (DoM).

Comparative Data Analysis

| Parameter | Pathway A (Acid Route) | Pathway B (Lithiation Route) |

| Starting Material | 2-Bromo-3-fluoro-6-iodobenzoic acid | 2-Bromo-3-fluorobenzonitrile |

| Step Count | 2 (Amidation, Dehydration) | 1 (DoM + Quench) |

| Scalability | High (Robust intermediates) | Moderate (Cryogenic requirements) |

| Regiocontrol | Pre-determined by starting material | Kinetic control required (-78°C) |

| Key Hazard | POCl | LDA (Pyrophoric), Low Temp |

| Overall Yield | ~60–70% | Variable (Substrate dependent) |

References

-

Dixon, D. D., et al. (2015). Aryl ethers and uses thereof. U.S. Patent No.[1][10] 9,908,845 / WO2015095048A1.[1]

-

Primary source for the "Acid -> Amide -> Nitrile" synthesis protocol (Step C).[1]

-

-

Szumigala, R. H., et al. (2004). Facile Synthesis of 2-Bromo-3-fluorobenzonitrile: An Application and Study of the Halodeboronation of Aryl Boronic Acids. Journal of Organic Chemistry, 69(2), 566–569.

- Source for synthesis of the core benzonitrile scaffold.

-

Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [11]

- Foundational text on regioselectivity in lithiation of halogenated arom

Sources

- 1. 2-Bromo-3-fluorobenzonitrile | C7H3BrFN | CID 2783393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2015095048A1 - Cyclic sulfone and sulfoximine analogs and uses thereof - Google Patents [patents.google.com]

- 3. 2-Bromo-6-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US9908845B2 - Aryl ethers and uses thereof - Google Patents [patents.google.com]

- 6. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. datapdf.com [datapdf.com]

- 10. WO2001095910A1 - Imidazopyridine and imidazopyrimidine antiviral agents - Google Patents [patents.google.com]

- 11. infoscience.epfl.ch [infoscience.epfl.ch]

Application Note: Protocol for Selective Lithiation of 2-Bromo-3-fluoro-6-iodobenzonitrile

Executive Summary

This Application Note details the protocol for the regioselective generation of (2-bromo-3-fluoro-6-cyanophenyl)lithium from 2-bromo-3-fluoro-6-iodobenzonitrile .

The synthesis of poly-functionalized aromatic scaffolds requires precise control over competing reaction pathways. In this specific substrate, four distinct reactive sites compete: the iodine (C6), the bromine (C2), the nitrile (C1), and the acidic protons (via ortho-lithiation). This protocol utilizes Kinetic Control via Lithium-Halogen Exchange (Li/I) at cryogenic temperatures (-78 °C) to achieve >95% regioselectivity for the C6-lithio species, preserving the bromine and nitrile handles for subsequent diversification.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Hierarchy

Success in this transformation relies on exploiting the differences in bond dissociation energies and kinetic exchange rates. The reactivity order for n-butyllithium (n-BuLi) with this substrate is:

-

Li/I Exchange (Fastest): The C–I bond is the weakest and most polarizable. Exchange occurs rapidly (< 5 min) at -78 °C.[1]

-

Li/Br Exchange (Slower): The C–Br bond is stronger. Exchange is negligible at -78 °C if the stoichiometry is controlled but becomes competitive > -50 °C.

-

Nucleophilic Attack on Nitrile (Side Reaction): The nitrile group is highly electrophilic. n-BuLi can attack the C≡N triple bond to form an imine anion. This is the primary failure mode if the temperature rises or if "normal addition" creates local hot-spots.

-

Directed ortho-Metalation (DoM): While Fluorine and Nitrile are Directors, the Li/I exchange is kinetically superior to deprotonation under these conditions.

The "Nitrile Effect" and Stability

The resulting species, 2-bromo-3-fluoro-6-lithiobenzonitrile , possesses a lithium atom ortho to the cyano group. While electron-withdrawing groups generally stabilize aryl lithiums, the ortho-lithiobenzonitrile species is transiently stable at -78 °C but prone to dimerization or "self-destruction" (nucleophilic attack on its own nitrile of a neighbor molecule) upon warming. Therefore, in-situ trapping or maintaining strictly cryogenic conditions is mandatory.

Reaction Pathway Diagram

The following diagram illustrates the kinetic pathway and potential failure modes.

Caption: Kinetic pathway showing the selective Li/I exchange (Green) vs. thermal failure modes (Red).

Experimental Protocol

Reagents & Equipment

-

Substrate: 2-Bromo-3-fluoro-6-iodobenzonitrile (>98% purity).

-

Lithiation Agent: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes. Titrate before use.

-

Solvent: Anhydrous THF (Tetrahydrofuran), distilled over Na/Benzophenone or from a solvent purification system (SPS).

-

Electrophile (Example): DMF (for aldehyde), I2 (re-iodination check), or solid CO2 (acid).

-

Vessel: Flame-dried 3-neck round bottom flask with internal temperature probe and N2/Ar inlet.

Step-by-Step Methodology

Step 1: System Preparation

-

Assemble the glassware under an inert atmosphere (Argon preferred).

-

Charge the flask with 2-Bromo-3-fluoro-6-iodobenzonitrile (1.0 equiv).

-

Add Anhydrous THF to achieve a concentration of 0.1 M to 0.15 M.

-

Note: THF is required to coordinate the Lithium and facilitate the exchange. Diethyl ether is a viable alternative if slower reactivity is desired, but THF is standard for iodides.[1]

-

Step 2: Cryogenic Cooling

-

Cool the solution to -78 °C using a Dry Ice/Acetone bath.

-

CRITICAL: Allow the internal temperature to stabilize at -78 °C for at least 10 minutes. The internal probe is non-negotiable; bath temp is not a proxy for reaction temp.

Step 3: Lithiation (The Exchange)

-

Add n-BuLi (1.05 equiv) dropwise via syringe pump or pressure-equalizing dropping funnel over 10–15 minutes.

-

Rate Control: Ensure internal temperature does not rise above -73 °C .

-

-

Stir the resulting yellow/orange solution at -78 °C for 15 to 30 minutes .

-

Endpoint: Li/I exchange is typically complete within 5–10 minutes. Extended stirring (>1 hr) increases the risk of "Halogen Dance" or nucleophilic attack.

-

Step 4: Electrophile Trapping

-

Add the Electrophile (1.2 – 1.5 equiv) dissolved in minimal THF (if solid) or neat (if liquid).

-

Pre-cooling: If the electrophile is reactive (e.g., an acid chloride), pre-cool it to -78 °C before addition.

-

-

Stir at -78 °C for 30 minutes.

-

Remove the cooling bath and allow the reaction to warm to 0 °C (or room temp, depending on the electrophile).

Step 5: Quench & Workup

-

Quench with saturated aqueous NH4Cl or dilute HCl.

-

Extract with EtOAc or DCM.

-

Dry organics over MgSO4 and concentrate.

Process Control & Validation

To ensure the protocol is working before committing valuable material, perform a Deuterium Quench Study .

| Parameter | Observation | Interpretation |

| GC-MS / LC-MS | Parent Mass (M) + 1 (Deuterium) | Success. Clean Li/I exchange and trapping. |

| GC-MS | Parent Mass + Butyl group | Failure. Nucleophilic attack on Nitrile or Halogen. |

| GC-MS | Dimerization / Complex mix | Failure. Temperature too high; benzyne formation or radical coupling. |

| NMR (1H) | Loss of signal at C6, appearance of D | Success. Confirm regiochemistry by coupling constant analysis. |

Troubleshooting Table

| Issue | Root Cause | Corrective Action |

| Low Yield | Moisture in THF | Redistill THF; ensure N2 positive pressure. |

| Butyl-Ketone formation | Attack on Nitrile | Reduce temp to -78°C; Add BuLi slower; Use t-BuLi (2 equiv) if n-BuLi fails (though n-BuLi is preferred for iodides). |

| Scrambling (Br/I mix) | Halogen Dance / Equilibration | Reduce lithiation time; ensure temp stays <-75°C. |

| Incomplete Conversion | Bad Titration | Titrate n-BuLi using Diphenylacetic acid or Menthol/Bipyridine method. |

Alternative: The "Turbo Grignard" Approach

If the nitrile group proves too sensitive to n-BuLi, or if the process must be scaled to pilot plant levels where -78 °C is difficult to maintain, switch to Magnesium-Halogen Exchange .

-

Reagent: i-PrMgCl[2]·LiCl (Turbo Grignard).

-

Conditions: -20 °C to 0 °C in THF.

-

Mechanism: The complexation of LiCl breaks up Mg aggregates, making the reagent reactive enough for I/Mg exchange but mild enough to tolerate the Nitrile and Bromine.

-

Pros: Higher temperature tolerance, safer on scale.

-

Cons: Slower than Li/I exchange; requires verification that i-Pr group does not attack.

Visualization of Workflow

Caption: Operational workflow for the selective lithiation process with integrated QC checkpoint.

References

-

Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. Link

-

Chinchilla, R., Nájera, C., & Yus, M. (2004). Metalated nitriles: Organolithium reagents with a cyano group. Chemical Reviews, 104(5), 2667-2722. Link

-

Krasovskiy, A., & Knochel, P. (2004).[2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Link

-

Leroux, F., Schlosser, M., et al. (2005). Halogen-Dance Reactions—A Review. Chemistry – A European Journal. Link

-

Reich, H. J. (2012). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews. Link

Sources

Synthesis of Fluorinated Heterocycles from 2-Bromo-3-fluoro-6-iodobenzonitrile: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of novel fluorinated heterocycles, utilizing the strategically substituted 2-Bromo-3-fluoro-6-iodobenzonitrile as a versatile starting material. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical guidance, field-proven insights, and robust experimental procedures.

Introduction: The Significance of Fluorinated Heterocycles and the Utility of a Multifunctional Building Block

Fluorinated heterocycles are of paramount importance in modern medicinal chemistry. The introduction of fluorine atoms into a heterocyclic scaffold can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, the development of efficient synthetic routes to novel fluorinated heterocyclic entities is a key focus in the pursuit of new therapeutic agents.

2-Bromo-3-fluoro-6-iodobenzonitrile is a highly functionalized aromatic building block, offering multiple reaction sites for selective chemical transformations. The presence of three distinct functional groups—a nitrile, and two different halogens (iodine and bromine) at specific positions, further modulated by a fluorine atom—allows for a series of regioselective reactions. The differential reactivity of the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions is the cornerstone of the synthetic strategies outlined in this guide. The general reactivity trend (I > Br) allows for selective functionalization at the 6-position, paving the way for subsequent transformations at the 2-position. This guide will explore the application of Sonogashira, Buchwald-Hartwig, and Suzuki cross-coupling reactions, followed by cyclization steps, to construct valuable fluorinated isoquinoline and quinazoline scaffolds.

Strategic Synthesis of Fluorinated Isoquinolines via Regioselective Sonogashira Coupling and Cyclization

This section details a two-step sequence for the synthesis of fluorinated isoquinolines, commencing with a regioselective Sonogashira coupling at the C-I bond of 2-Bromo-3-fluoro-6-iodobenzonitrile, followed by an intramolecular cyclization of the resulting ortho-alkynyl benzonitrile.

Causality Behind Experimental Choices

The choice of a palladium catalyst with appropriate ligands is crucial for achieving high regioselectivity and yield in the Sonogashira coupling. The higher reactivity of the C-I bond compared to the C-Br bond in oxidative addition to the Pd(0) complex is the key principle governing the regioselectivity of this reaction[1]. Copper(I) iodide is employed as a co-catalyst to facilitate the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex[2]. The subsequent intramolecular cyclization of the ortho-alkynylbenzonitrile can be promoted by a variety of catalysts, with copper- and silver-based systems being particularly effective for this transformation[3][4].

Diagram 1: Synthesis of Fluorinated Isoquinolines

Caption: Workflow for fluorinated isoquinoline synthesis.

Protocol 1: Regioselective Sonogashira Coupling of 2-Bromo-3-fluoro-6-iodobenzonitrile

This protocol describes the selective coupling of a terminal alkyne at the 6-position of the starting material.

| Reagent/Parameter | Amount/Condition | Rationale |

| 2-Bromo-3-fluoro-6-iodobenzonitrile | 1.0 eq | Starting material |

| Terminal Alkyne | 1.2 eq | Coupling partner |

| Pd(PPh₃)₄ | 0.05 eq | Palladium(0) catalyst |

| CuI | 0.1 eq | Co-catalyst for acetylide formation |

| Triethylamine (Et₃N) | 3.0 eq | Base and solvent |

| THF (anhydrous) | 0.1 M | Solvent |

| Temperature | Room Temperature | Mild conditions are often sufficient[2] |

| Reaction Time | 12-24 hours | Monitored by TLC/LC-MS |

Step-by-Step Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-3-fluoro-6-iodobenzonitrile (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Add anhydrous THF and triethylamine.

-

Add the terminal alkyne (1.2 eq) dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-Bromo-3-fluoro-6-(alkynyl)benzonitrile.

Protocol 2: Intramolecular Cyclization to Fluorinated Isoquinolines

This protocol describes the cyclization of the ortho-alkynyl benzonitrile intermediate to the corresponding isoquinoline.

| Reagent/Parameter | Amount/Condition | Rationale |

| 2-Bromo-3-fluoro-6-(alkynyl)benzonitrile | 1.0 eq | Starting material |

| CuI | 0.2 eq | Catalyst for cyclization[3] |

| DMF (anhydrous) | 0.1 M | Solvent |

| Temperature | 100-120 °C | Thermal conditions to promote cyclization |

| Reaction Time | 6-12 hours | Monitored by TLC/LC-MS |

Step-by-Step Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-3-fluoro-6-(alkynyl)benzonitrile (1.0 eq) and CuI (0.2 eq).

-

Add anhydrous DMF.

-

Heat the reaction mixture to 100-120 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into a mixture of water and ethyl acetate.

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the fluorinated isoquinoline derivative.

Strategic Synthesis of Fluorinated Quinazolines via Regioselective Buchwald-Hartwig Amination and Cyclization

This section outlines a two-step synthesis of fluorinated quinazolines, initiated by a regioselective Buchwald-Hartwig amination at the C-I bond, followed by a condensation/cyclization reaction to form the quinazoline ring.

Causality Behind Experimental Choices

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand is critical for achieving high catalytic activity and functional group tolerance[5][6]. The regioselectivity is again dictated by the preferential oxidative addition of the C-I bond over the C-Br bond to the palladium(0) center[7]. The subsequent cyclization to form the quinazoline ring can be achieved by reacting the resulting ortho-amino benzonitrile with a suitable one-carbon synthon, such as an orthoester or an aldehyde, under acidic or thermal conditions[8].

Diagram 2: Synthesis of Fluorinated Quinazolines

Caption: Workflow for fluorinated quinazoline synthesis.

Protocol 3: Regioselective Buchwald-Hartwig Amination

This protocol details the selective amination at the 6-position of the starting material.

| Reagent/Parameter | Amount/Condition | Rationale |

| 2-Bromo-3-fluoro-6-iodobenzonitrile | 1.0 eq | Starting material |

| Amine | 1.2 eq | Nitrogen source |

| Pd₂(dba)₃ | 0.02 eq | Palladium(0) precatalyst |

| XPhos | 0.04 eq | Bulky phosphine ligand |

| Sodium tert-butoxide (NaOtBu) | 1.5 eq | Strong, non-nucleophilic base |

| Toluene (anhydrous) | 0.1 M | Solvent |

| Temperature | 100-110 °C | To ensure efficient catalytic turnover |

| Reaction Time | 12-24 hours | Monitored by TLC/LC-MS |

Step-by-Step Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine 2-Bromo-3-fluoro-6-iodobenzonitrile (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and Sodium tert-butoxide (1.5 eq).

-

Add the amine (1.2 eq) and anhydrous toluene.

-

Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

-

Dilute with ethyl acetate and filter through a short plug of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to obtain 2-Amino-6-bromo-3-fluorobenzonitrile.

Protocol 4: Cyclization to Fluorinated Quinazolines

This protocol describes the formation of the quinazoline ring from the ortho-amino benzonitrile intermediate.

| Reagent/Parameter | Amount/Condition | Rationale |

| 2-Amino-6-bromo-3-fluorobenzonitrile | 1.0 eq | Starting material |

| Aldehyde (R-CHO) | 1.5 eq | One-carbon synthon for cyclization |

| p-Toluenesulfonic acid (p-TsOH) | 0.1 eq | Acid catalyst |

| Toluene | 0.2 M | Solvent, allows for azeotropic removal of water |

| Temperature | Reflux (Dean-Stark trap) | To drive the condensation and cyclization |

| Reaction Time | 8-16 hours | Monitored by TLC/LC-MS |

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-Amino-6-bromo-3-fluorobenzonitrile (1.0 eq), the aldehyde (1.5 eq), and p-TsOH (0.1 eq).

-

Add toluene to the flask.

-

Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

-

Continue refluxing for 8-16 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired fluorinated quinazoline.

Strategic Synthesis of Fluorinated Biaryls via Regioselective Suzuki Coupling

This section describes a strategy for the synthesis of fluorinated biaryl compounds through a regioselective Suzuki coupling at the C-I bond of 2-Bromo-3-fluoro-6-iodobenzonitrile. These biaryl compounds can serve as intermediates for more complex heterocyclic systems.

Causality Behind Experimental Choices

The Suzuki-Miyaura coupling is a versatile method for C-C bond formation. The regioselective coupling at the C-I position is based on the faster rate of oxidative addition of the C-I bond to the Pd(0) catalyst compared to the C-Br bond[9][10]. The choice of palladium catalyst, ligand, and base is crucial for an efficient reaction. A variety of boronic acids or their esters can be used as coupling partners, offering a wide scope for diversification[11].

Diagram 3: Synthesis of Fluorinated Biaryls

Caption: Workflow for fluorinated biaryl synthesis.

Protocol 5: Regioselective Suzuki Coupling

This protocol details the selective coupling of a boronic acid at the 6-position.

| Reagent/Parameter | Amount/Condition | Rationale |

| 2-Bromo-3-fluoro-6-iodobenzonitrile | 1.0 eq | Starting material |

| Arylboronic Acid | 1.3 eq | Coupling partner |

| Pd(PPh₃)₄ | 0.05 eq | Palladium(0) catalyst |

| K₂CO₃ (2M aq. solution) | 2.0 eq | Base |

| Dioxane | 0.1 M | Solvent |

| Temperature | 90-100 °C | To promote the catalytic cycle |

| Reaction Time | 8-16 hours | Monitored by TLC/LC-MS |

Step-by-Step Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve 2-Bromo-3-fluoro-6-iodobenzonitrile (1.0 eq) and the arylboronic acid (1.3 eq) in dioxane.

-

Add the aqueous solution of K₂CO₃ (2.0 eq).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

-

Heat the mixture to 90-100 °C and stir for 8-16 hours. Monitor the reaction's progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 2-Bromo-3-fluoro-6-arylbenzonitrile.

Conclusion and Future Perspectives

The protocols detailed in this guide demonstrate the synthetic utility of 2-Bromo-3-fluoro-6-iodobenzonitrile as a versatile starting material for the construction of a variety of fluorinated heterocycles. The inherent reactivity differences between the iodo and bromo substituents allow for highly regioselective palladium-catalyzed cross-coupling reactions, providing a reliable platform for the synthesis of complex molecules. The resulting fluorinated isoquinolines, quinazolines, and biaryl intermediates are valuable scaffolds for further functionalization in the context of drug discovery and materials science. Future work could explore the sequential functionalization of the remaining bromo-substituent, opening avenues for the creation of even more diverse and complex molecular architectures.

References

-

Ferrini, S., Ponticelli, F., & Taddei, M. (2007). Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Organic Letters, 9(1), 69–72. [Link]

-

Li, X., et al. (2018). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. Green Chemistry, 20(15), 3467-3472. [Link]

-

Wang, G., et al. (2019). Isoquinolone formation via intramolecular cyclization of ortho-alkynylbenzoyl azides. Tetrahedron Letters, 60(1), 55-58. [Link]

-

Jadhav, S. D., et al. (2012). Synthesis of Some Fluorinated Quinazolone Derivatives. Journal of the Indian Chemical Society, 89(3), 409-412. [Link]

-

Sherrill, C. D., & Soria, J. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(19), 5434-5437. [Link]

-

Gagnon, A., et al. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Bioorganic & Medicinal Chemistry Letters, 27(12), 2724-2729. [Link]

-

Wikipedia contributors. (2023, December 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

-

Patel, A. B., et al. (2020). Synthesis of Fluorinated Piperazinyl Substituted Quinazolines as Potential Antibacterial Agents. Asian Journal of Organic & Medicinal Chemistry, 5(3), 227-233. [Link]

-

Al-Hujran, T. A., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 28(21), 7301. [Link]

-

Zarei, M., & Gholinejad, M. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 3(1), 1-12. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

-

Niu, Y. N., et al. (2009). Synthesis of Isoquinoline Derivatives via Ag-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides. The Journal of Organic Chemistry, 74(7), 2893-2896. [Link]

-

Mansour, W., et al. (2018). Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes. Molecules, 23(10), 2649. [Link]

-

ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method. Retrieved February 15, 2026, from [Link]

-

Griswold, J., & Thomson, R. J. (2014). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 55(30), 4136-4139. [Link]

-

Guillaumet, G., et al. (2012). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Tetrahedron, 68(35), 7149-7155. [Link]

-

Organic & Biomolecular Chemistry. (2019). Robust Buchwald–Hartwig amination enabled by ball-milling. [Link]

-

Organic Chemistry Frontiers. (2016). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

-

Smith, C. R., et al. (2022). Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines. The Journal of Organic Chemistry, 87(13), 8389-8400. [Link]

-

Preprints.org. (2023, October 11). Bu-Promoted Intramolecular Cycloaddition of 2'-Alkynyl-Biaryl- 2-Aldehyde N-Tosylhydrazones Approach to 3-Substituted 1H. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of Isoquinoline Derivatives via Ag-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides [organic-chemistry.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ossila.com [ossila.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

Suzuki-Miyaura coupling conditions for 2-Bromo-3-fluoro-6-iodobenzonitrile

Application Note: Site-Selective Suzuki-Miyaura Coupling of 2-Bromo-3-fluoro-6-iodobenzonitrile

Abstract

This application note details the optimized protocols for the chemoselective functionalization of 2-Bromo-3-fluoro-6-iodobenzonitrile . This polyhalogenated scaffold presents a unique challenge in medicinal chemistry: distinguishing between two activated carbon-halogen bonds (C–I and C–Br) in the presence of a sensitive nitrile group and an activating fluorine substituent. By leveraging the bond dissociation energy (BDE) differentials and electronic activation vectors, this guide provides a self-validating workflow for sequential cross-coupling, prioritizing the C–I bond under mild conditions followed by C–Br activation.

Substrate Analysis & Reactivity Profile

To design a robust protocol, one must first map the electronic and steric landscape of the substrate.

-

Substrate: 2-Bromo-3-fluoro-6-iodobenzonitrile

-

Core Scaffold: Benzonitrile (Electron-deficient arene).

-

Electronic Activation:

-

Position 6 (Iodo): Activated by the ortho-nitrile group (strong electron-withdrawing group, EWG). The C–I bond is inherently weak (approx. 65 kcal/mol), making it the kinetic point of entry.

-

Position 2 (Bromo): Activated by twoortho-EWGs: the nitrile at C1 and the fluorine at C3. While the C–Br bond is stronger (approx. 81 kcal/mol), the inductive withdrawal (-I effect) from the adjacent fluorine significantly lowers the barrier to oxidative addition compared to a standard aryl bromide.

-

-

Steric Environment:

-

The C–I site is flanked by the nitrile (C1) and a proton (C5).

-

The C–Br site is flanked by the nitrile (C1) and the fluorine (C3).

-

Visualizing the Reactivity Landscape

Figure 1: Reactivity map illustrating the kinetic preference for C–I oxidative addition (OA) over C–Br, despite the dual activation of the bromine position.

Protocol A: Site-Selective C–I Coupling

Objective: Selectively couple an aryl boronic acid at the C-6 (Iodo) position while preserving the C-2 (Bromo) and C-3 (Fluoro) motifs.

Mechanistic Rationale:

-

Catalyst: Pd(PPh₃)₄ (Tetrakis).[1] The triphenylphosphine ligands are moderately electron-donating. They are sufficient to insert into the weak C–I bond but bulky and "lazy" enough to avoid activating the stronger C–Br bond at low temperatures.

-

Base: Na₂CO₃ . A mild, heterogeneous base prevents rapid transmetalation and suppresses side reactions (like nitrile hydrolysis) that occur with strong hydroxide bases.

-

Solvent: Toluene/Ethanol/Water (4:1:1) . This biphasic system ensures solubility of organic substrates while dissolving the inorganic base, facilitating interfacial transmetalation.

Step-by-Step Procedure

-

Preparation:

-

Charge a reaction vial with 2-Bromo-3-fluoro-6-iodobenzonitrile (1.0 equiv), Aryl Boronic Acid (1.05 equiv), and Na₂CO₃ (2.0 equiv).

-

Add Pd(PPh₃)₄ (3–5 mol%). Note: Handle catalyst in a glovebox or under active Argon flow.

-

-

Solvent Addition:

-

Add degassed Toluene/EtOH/H₂O (4:1:1 v/v/v) to reach a concentration of 0.1 M.

-

Critical: Degas solvents by sparging with Argon for 15 minutes prior to addition. Oxygen promotes homocoupling and catalyst deactivation.

-

-

Reaction:

-

Seal the vial and stir at Room Temperature (20–25°C) .

-

Monitor by HPLC/UPLC every 30 minutes.

-

Checkpoint: The reaction typically completes in 2–4 hours. If conversion is <50% after 2 hours, warm to 40°C . DO NOT exceed 50°C , as C–Br insertion will begin to compete.

-

-

Work-up:

-

Dilute with EtOAc and wash with water. Dry organic layer over MgSO₄.

-

Purify via flash column chromatography. The product will be the 6-Aryl-2-bromo-3-fluorobenzonitrile .

-

Protocol B: Sequential C–Br Coupling

Objective: Functionalize the remaining C-2 (Bromo) position on the 6-aryl-2-bromo-3-fluorobenzonitrile intermediate.

Mechanistic Rationale:

-

Catalyst: Pd(dppf)Cl₂ or XPhos Pd G2 . The C–Br bond is sterically crowded (ortho-F, ortho-CN) and electronically deactivated by the loss of the iodide. A bidentate ligand (dppf) or a bulky Buchwald dialkylbiaryl phosphine (XPhos) is required to force oxidative addition.

-

Base: K₃PO₄ . A stronger base is needed to drive the transmetalation of the more hindered center.

-

Temperature: Elevated temperatures (80–100°C) are necessary to overcome the activation energy barrier of the C–Br bond.

Step-by-Step Procedure

-

Preparation:

-

Use the isolated intermediate from Protocol A (1.0 equiv).

-

Add Second Boronic Acid (1.2–1.5 equiv) and K₃PO₄ (3.0 equiv).

-

Add Pd(dppf)Cl₂·DCM (5 mol%).

-

-

Solvent:

-

Use 1,4-Dioxane/Water (9:1) . Dioxane allows for higher reflux temperatures.

-

-

Reaction:

-

Heat to 80°C for 4–12 hours.

-

Note: If the boronic acid is sterically hindered, switch catalyst to XPhos Pd G2 and raise temperature to 100°C.

-

-

Work-up:

-

Standard aqueous extraction and silica purification.

-

Experimental Data Summary

| Parameter | Protocol A (C–I Selective) | Protocol B (C–Br Sequential) |

| Target Site | C-6 (Iodine) | C-2 (Bromine) |

| Selectivity Basis | BDE (C-I < C-Br) | Forcing Conditions |

| Catalyst | Pd(PPh₃)₄ (Tetrakis) | Pd(dppf)Cl₂ or XPhos Pd G2 |

| Ligand Type | Monodentate Arylphosphine | Bidentate or Bulky Alkylphosphine |

| Base | Na₂CO₃ (Mild) | K₃PO₄ (Stronger) |

| Temp | 20–40°C | 80–100°C |

| Time | 2–4 Hours | 6–16 Hours |

| Risk Factor | Bis-coupling if T > 50°C | Nitrile hydrolysis at T > 100°C |

Troubleshooting & Optimization

Common Failure Modes

-

Loss of Selectivity (Bis-coupling in Step 1):

-

Cause: Reaction temperature too high or catalyst too active (e.g., using XPhos for the Iodine step).

-

Solution: Cool reaction to 0°C initially. Switch to a less active catalyst system like PdCl₂(PPh₃)₂ .

-

-

Protodehalogenation (I replaced by H):

-

Cause: "Hydride" source in solvent (e.g., old ethanol) or excessive heating.

-

Solution: Use fresh, anhydrous solvents. Ensure Argon sparging is thorough.

-

-

Nitrile Hydrolysis (CN

CONH₂):-

Cause: High pH + High Temp + Water.

-

Solution: In Protocol B, reduce water ratio (use anhydrous Dioxane with solid base) or switch to anhydrous conditions using CsF as the base activator.

-

Decision Workflow